molecular formula C18H15N3OS2 B2838361 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide CAS No. 1253398-56-9

2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide

Cat. No.: B2838361
CAS No.: 1253398-56-9
M. Wt: 353.46
InChI Key: SRGTWVMBIZEPIQ-UHFFFAOYSA-N
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Description

2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide is a synthetic benzothiazine derivative offered for research use only. This compound is of significant interest in medicinal chemistry and drug discovery due to the privileged status of the benzothiazine scaffold, which is known to exhibit a wide range of biological activities. Related structural analogues have been investigated as potential activators of ATP-sensitive potassium (K ATP ) channels, which are critical targets for metabolic and cardiovascular research . Furthermore, phenothiazine and benzothiazine-based compounds have demonstrated substantial potential in oncology research, with mechanisms that may include the induction of lysosomal cell death, inhibition of key signaling pathways such as PI3K/AKT/mTOR, and the sensitization of resistant cancer cells to conventional chemotherapeutic agents . The molecular structure of this acetamide, featuring a cyanomethyl group and a phenyl ring, is designed for structure-activity relationship (SAR) studies. It serves as a key intermediate for researchers aiming to develop novel therapeutic agents with potential applications in areas such as anticancer, antibacterial, and central nervous system (CNS) research. This product is strictly for laboratory use by trained professionals.

Properties

IUPAC Name

2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c19-10-11-21(15-7-2-1-3-8-15)17(22)13-24-18-20-16-9-5-4-6-14(16)12-23-18/h1-9H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGTWVMBIZEPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=C(S1)SCC(=O)N(CC#N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4H-3,1-benzothiazin-2-thiol with N-(cyanomethyl)-N-phenylacetamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinyl ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research has indicated that 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide exhibits several biological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial properties against various strains of bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. The compound's ability to modulate signaling pathways associated with cell growth and apoptosis is a focal point of ongoing research.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide has potential applications in various therapeutic areas:

  • Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
  • Cancer Therapy : With further optimization and understanding of its mechanism, this compound could be developed into a novel anticancer agent.
  • Chronic Inflammatory Conditions : Its anti-inflammatory effects suggest possible applications in treating conditions such as arthritis or inflammatory bowel disease .

Case Studies

Several case studies have documented the efficacy of benzothiazine derivatives similar to 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide:

StudyFocusFindings
Kobayashi et al. (2017)Synthesis and Biological EvaluationReported on the synthesis of benzothiazine derivatives and their antibacterial activity against Staphylococcus aureus.
Recent Clinical TrialsAnticancer ActivityInvestigated the effects of benzothiazine derivatives on tumor growth in xenograft models, showing significant tumor reduction compared to controls.
Anti-inflammatory ResearchIn vitro StudiesDemonstrated inhibition of TNF-alpha production in macrophages treated with benzothiazine compounds .

Mechanism of Action

The mechanism of action of 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The benzothiazinyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites of proteins, affecting their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Use References
2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide C₁₆H₁₇N₃OS₂ 331.46 Benzothiazine, sulfanyl, cyanomethyl, phenyl Building block for drug discovery
2-(Benzhydrylthio)-N-(4-bromophenyl)acetamide (3g) C₂₁H₁₈BrNOS 400.34 Benzhydrylthio, bromophenyl Psychobiological evaluation in mice
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₄BrNO₂ 324.19 Bromophenyl, methoxyphenyl Antimicrobial screening
2-(2-Bromo-4-fluorophenoxy)-N-(cyanomethyl)acetamide C₁₀H₈BrFN₂O₂ 287.09 Bromo-fluorophenoxy, cyanomethyl Unknown (supplier-listed compound)

Structural and Functional Differences

Core Backbone :

  • The target compound contains a benzothiazine ring , distinguishing it from simpler acetamide derivatives like 3g () or 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide (), which lack heterocyclic systems. The benzothiazine moiety may enhance π-π stacking interactions or modulate electronic properties compared to aryl-substituted acetamides .

These differences influence solubility and bioavailability .

Synthetic Routes :

  • Compounds like 3g () are synthesized via thioether formation in glacial acetic acid, while benzothiazine-containing structures (e.g., the target compound) may require cyclization steps using reagents like cyanuric chloride () .

Physicochemical Properties

  • Lipophilicity : The bromo/fluoro-substituted compounds () exhibit higher lipophilicity (logP ~3–4) compared to the target compound (estimated logP ~2.5), which may affect membrane permeability .
  • Thermal Stability : The target compound’s benzothiazine ring likely enhances thermal stability (melting point data unavailable), whereas simpler acetamides like 3g have lower melting points (92°C, ) .

Biological Activity

The compound 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide is a derivative of benzothiazine with potential biological activities. This article reviews its synthesis, biological activity, and structure-activity relationships (SAR) based on diverse scientific studies.

Synthesis

The synthesis of this compound involves multiple steps, primarily focusing on the cyclization of 2-[(cyanomethyl)sulfanyl]phenyl isothiocyanate . This method has been shown to yield various derivatives efficiently, showcasing the versatility of benzothiazine-based compounds in medicinal chemistry .

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide have been evaluated for their effectiveness against various bacterial strains. In vitro studies have demonstrated promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating their potential as antibacterial agents .

Antinociceptive Effects

The compound has also been investigated for its antinociceptive properties. Studies involving animal models have shown that certain benzothiazine derivatives can effectively alleviate pain, suggesting their potential use in pain management therapies. The mechanism of action is believed to involve the inhibition of specific enzymes related to pain pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Variations in substituents on the aromatic ring significantly influence the potency and selectivity of these compounds. For example, introduction of electron-withdrawing groups has been associated with enhanced antibacterial activity. A comparative analysis of various derivatives indicates that modifications at specific positions can lead to improved efficacy against targeted pathogens .

CompoundSubstituentMIC (µg/mL)Activity
A14-F156.7Antibacterial
A24-Cl179.2Antibacterial
A34-Br194.9Antibacterial
A4H230.5Less active

Case Studies

  • Antibacterial Activity Against Xanthomonas spp.:
    In a study assessing the antibacterial effects of various phenylacetamide derivatives, A1 exhibited the lowest MIC against Xanthomonas oryzae, indicating its potential as a lead compound for developing new antibacterial agents .
  • Analgesic Activity:
    Another study focused on the analgesic effects of benzothiazine derivatives found that certain compounds significantly reduced pain responses in rodent models, further supporting their therapeutic potential in pain management .

Q & A

Q. Resolution strategies :

  • Comparative SAR studies : Use standardized assays to evaluate derivatives (see Table 1).
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like dihydrofolate reductase .

Q. Table 1: Bioactivity Comparison of Benzothiazine Derivatives

Compound ClassKey SubstituentsBiological Activity (IC₅₀)Reference
4-OxoquinazolineQuinazoline core + F-benzylAnticancer: 1.2 µM (MCF-7)
Thioether-linked AcetamideCyanomethyl + phenylEnzyme inhibition: 85% (DHFR)

What methodologies are employed to determine the compound’s mechanism of action in enzyme inhibition studies?

Q. Advanced

  • Kinetic assays : Monitor enzyme activity (e.g., dihydrofolate reductase, DHFR) via UV-Vis spectroscopy by tracking NADPH oxidation at 340 nm .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
  • X-ray crystallography : Resolves 3D protein-ligand interactions (e.g., hydrogen bonding with Thr113 in DHFR) .

How do modifications to the thioether or cyanomethyl groups affect pharmacokinetic properties?

Q. Advanced

  • Thioether stability : Oxidation to sulfone derivatives (using H₂O₂/CH₃COOH) increases polarity, reducing membrane permeability but enhancing aqueous solubility .
  • Cyanomethyl substitution : Replacing with alkyl groups (e.g., methyl) decreases metabolic lability (CYP450-mediated hydrolysis) but may reduce target affinity .
  • LogP optimization : Introducing fluorinated aryl groups (LogP reduction from 3.5 to 2.8) improves bioavailability in murine models .

What strategies are effective in resolving synthetic challenges such as low yields or byproduct formation?

Q. Advanced

  • Byproduct suppression : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates during coupling reactions .
  • Catalyst optimization : Pd(OAc)₂/Xantphos systems enhance Suzuki-Miyaura cross-coupling efficiency for aryl substitutions (yield increase from 45% to 82%) .
  • Workflow automation : Continuous flow reactors improve reproducibility in azide substitutions by maintaining precise temperature and mixing .

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